molecular formula C16H17N3O2 B5788604 N-[4-(butanoylamino)phenyl]pyridine-3-carboxamide

N-[4-(butanoylamino)phenyl]pyridine-3-carboxamide

Cat. No.: B5788604
M. Wt: 283.32 g/mol
InChI Key: GWXOJNDIEJTKRK-UHFFFAOYSA-N
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Description

N-[4-(butanoylamino)phenyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of aromatic amides It features a pyridine ring substituted with a carboxamide group at the 3-position and a phenyl ring substituted with a butanoylamino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butanoylamino)phenyl]pyridine-3-carboxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 4-aminobenzoyl chloride by reacting 4-aminobenzoic acid with thionyl chloride.

    Coupling Reaction: The intermediate 4-aminobenzoyl chloride is then reacted with butanoyl chloride in the presence of a base such as triethylamine to form N-[4-(butanoylamino)phenyl]benzamide.

    Cyclization: The final step involves the cyclization of N-[4-(butanoylamino)phenyl]benzamide with nicotinic acid in the presence of a dehydrating agent like phosphorus oxychloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butanoylamino)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing hydrogen atoms on the pyridine ring.

Scientific Research Applications

N-[4-(butanoylamino)phenyl]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Industrial Applications: The compound can be used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(butanoylamino)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(butanoylamino)phenyl]benzamide: Similar structure but lacks the pyridine ring.

    N-[4-(butanoylamino)phenyl]pyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the pyridine ring.

    N-[4-(butanoylamino)phenyl]pyridine-4-carboxamide: Similar structure but with the carboxamide group at the 4-position of the pyridine ring.

Uniqueness

N-[4-(butanoylamino)phenyl]pyridine-3-carboxamide is unique due to the specific positioning of the carboxamide group at the 3-position of the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-(butanoylamino)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-2-4-15(20)18-13-6-8-14(9-7-13)19-16(21)12-5-3-10-17-11-12/h3,5-11H,2,4H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXOJNDIEJTKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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